![molecular formula C27H31ClN4O5S B10837375 2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)
2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AG-021541 is a novel nonnucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. It is characterized by a dihydropyrone core and has shown measurable in vitro antiviral activity against the hepatitis C virus genotype 1b subgenomic replicon .
Preparation Methods
AG-021541 and related compounds were synthesized at Pfizer Global Research and Development. The synthesis involves high-throughput screening and crystallographic studies to identify an allosteric binding site close to the junction of the thumb and finger domains of the polymerase . Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AG-021541 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are proprietary.
Substitution: AG-021541 can undergo substitution reactions, particularly at the dihydropyrone core, which is crucial for its antiviral activity.
Scientific Research Applications
AG-021541 has several scientific research applications:
Chemistry: It serves as a model compound for studying nonnucleoside inhibitors and their interactions with viral polymerases.
Biology: The compound is used to investigate the replication mechanisms of the hepatitis C virus and the development of resistance mutations.
Medicine: AG-021541 is a potential candidate for antiviral therapies targeting hepatitis C virus infections.
Industry: It provides a framework for developing new antiviral drugs with improved efficacy and resistance profiles
Mechanism of Action
AG-021541 exerts its effects by allosterically inhibiting the hepatitis C virus NS5B RNA-dependent RNA polymerase. The compound binds to an allosteric site approximately 30 Å away from the enzyme’s catalytic center, leading to a reduction in viral replication . The primary molecular targets are the thumb and finger domains of the polymerase.
Comparison with Similar Compounds
AG-021541 is compared with other nonnucleoside inhibitors of the hepatitis C virus polymerase, such as compounds A and B, which share structural features like the dihydropyrone core, cyclopentyl ring, and triazolopyrimidine motif . These similarities account for the observed cross-resistance of AG-021541-resistant replicons to these compounds. AG-021541’s unique binding site and resistance profile make it a valuable tool for studying hepatitis C virus replication and resistance mechanisms.
Properties
Molecular Formula |
C27H31ClN4O5S |
|---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
2-[2-(5-chloro-2,4-dimethoxyphenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one |
InChI |
InChI=1S/C27H31ClN4O5S/c1-15-11-16(2)32-25(29-15)30-26(31-32)38-23-20(33)14-27(37-24(23)34,18-7-5-6-8-18)10-9-17-12-19(28)22(36-4)13-21(17)35-3/h11-13,18,33H,5-10,14H2,1-4H3 |
InChI Key |
MKOFABQFNUCNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4OC)OC)Cl)C5CCCC5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


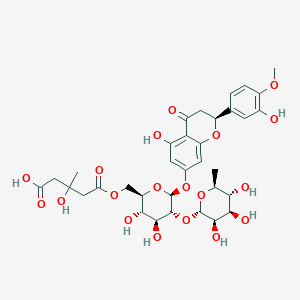
![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)
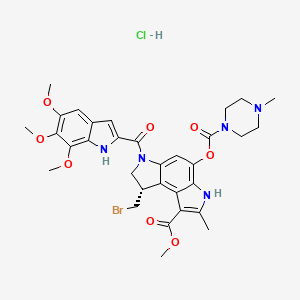
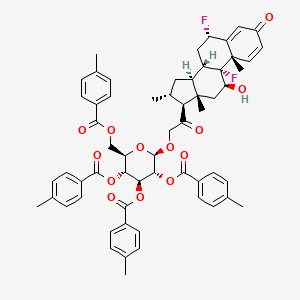
![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)
![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)
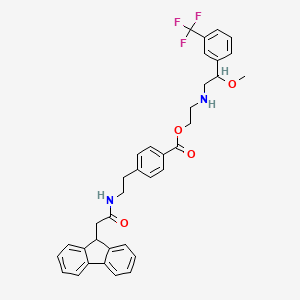
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)
![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)
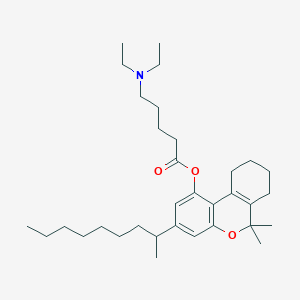
![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10837389.png)
